molecular formula C16H15FO3 B5726632 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone

Cat. No.: B5726632
M. Wt: 274.29 g/mol
InChI Key: UXNPREOAQGSYKG-UHFFFAOYSA-N
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Description

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone is an organic compound that features both phenolic and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted benzene ring. For instance, the reaction between 5-ethyl-2,4-dihydroxybenzene and 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, or sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic groups may yield quinones, while reduction of the ketone group may produce the corresponding alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways due to its phenolic and ketone functionalities.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The phenolic groups could participate in redox reactions, while the ketone group could form reversible covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dihydroxyphenyl)-2-phenylethanone: Lacks the ethyl and fluorine substituents, which may affect its reactivity and biological activity.

    1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenylethanone: Similar structure but without the fluorine atom, potentially altering its electronic properties.

    1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone: Similar structure but without the ethyl group, which may influence its steric and electronic characteristics.

Uniqueness

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone is unique due to the presence of both ethyl and fluorine substituents, which can significantly impact its chemical reactivity, biological activity, and physical properties. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Properties

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-2-11-8-13(16(20)9-14(11)18)15(19)7-10-3-5-12(17)6-4-10/h3-6,8-9,18,20H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNPREOAQGSYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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